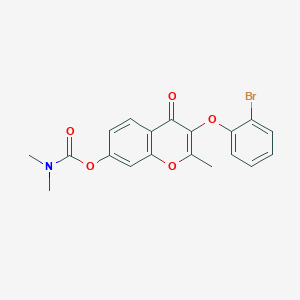

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

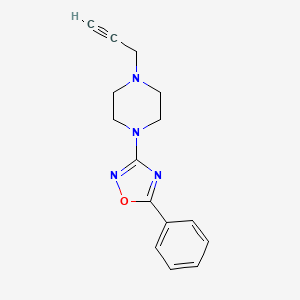

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as BTPU, is a potent and selective inhibitor of the transient receptor potential melastatin 7 (TRPM7) ion channel. TRPM7 is a ubiquitously expressed ion channel that plays a crucial role in a variety of physiological processes, including cell proliferation, differentiation, and migration. BTPU has gained significant attention in scientific research due to its potential therapeutic applications in a range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

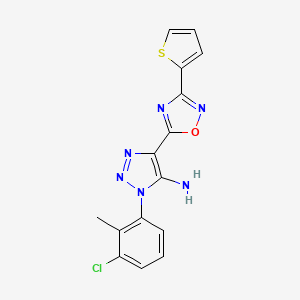

The compound of interest, due to its unique structure, has been a subject of research in the synthesis and analysis of chemical structures. For example, research has demonstrated the reaction of related pyrimidinyl ureas with methyl iodide, highlighting the structural nuances through X-ray crystallography. Such studies underscore the compound's role in elucidating chemical reactions and stability of related compounds under different conditions (Jung, Lee, Choi, & Lee, 2008).

Application in Supramolecular Chemistry

The compound's framework has been instrumental in supramolecular chemistry, particularly in studies concerning hydrogen bonding and dimerization. For instance, derivatives of ureidopyrimidinones exhibit strong dimerization capabilities through quadruple hydrogen bonding, which are critical in the development of supramolecular assemblies. Such characteristics offer insights into the design and synthesis of novel molecular structures with potential applications in materials science (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Development of Fluorescence and pH Sensors

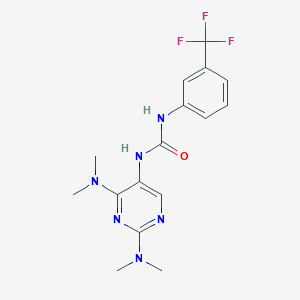

The compound's structural components have contributed to the development of fluorescence and pH sensors. Research into pyrimidine-phthalimide derivatives has shown that such compounds can exhibit solid-state fluorescence emission and positive solvatochromism. These properties are essential for creating sensitive and selective sensors for environmental monitoring and biomedical applications (Yan, Meng, Li, Ge, & Lu, 2017).

Anticancer Activity

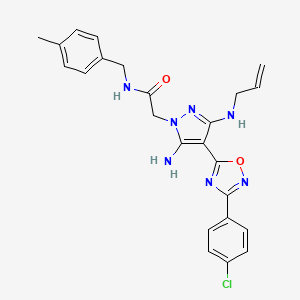

On the medicinal front, derivatives of the compound under discussion have been synthesized and tested for their anticancer activity. One study identified potent activity against chronic myeloid leukemia (CML) through inhibition of the PI3K/AKT signaling pathway, demonstrating the compound's potential as a lead molecule for the development of new anticancer therapies (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).

Herbicidal Applications

Furthermore, cyclic ureas, closely related to the compound , have been explored for their use as herbicides, indicating the broad applicability of this chemical structure in agriculture. The inhibition of carotenoid biosynthesis through interaction with phytoene desaturase highlights its potential in developing new agrochemicals (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).

Propiedades

IUPAC Name |

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N6O/c1-24(2)13-12(9-20-14(23-13)25(3)4)22-15(26)21-11-7-5-6-10(8-11)16(17,18)19/h5-9H,1-4H3,(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCUOIKNECEAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)

![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)

![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2841858.png)

![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)

![methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2841863.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2841864.png)

![4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2841868.png)

![6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2841869.png)